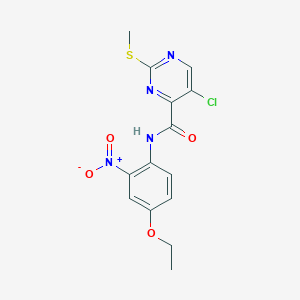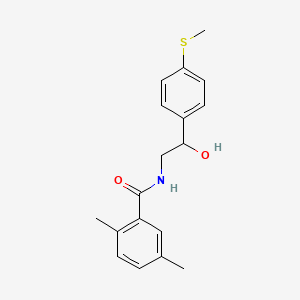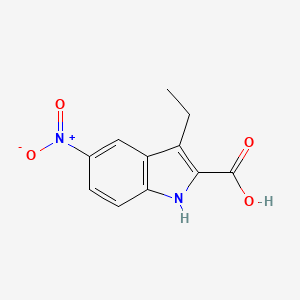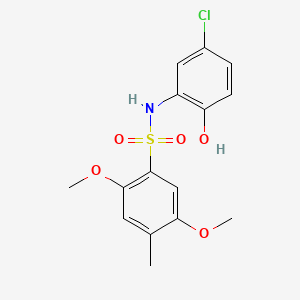
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained considerable interest in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been found to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. By inhibiting this enzyme, the compound prevents the cancer cells from replicating and ultimately leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit potent cytotoxic activity against certain cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to exhibit antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments is its potent inhibitory activity against cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, its antimicrobial activity makes it a valuable tool for studying the mechanisms of bacterial and fungal growth.
One limitation of using this compound in lab experiments is its potential toxicity. As with any chemical compound, it is important to use appropriate safety precautions when handling this compound to minimize the risk of exposure.
Orientations Futures
There are several future directions for research on 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One direction is to further investigate its potential as an anticancer agent. Specifically, it would be valuable to study its activity against other types of cancer cell lines and to evaluate its potential in combination with other anticancer agents.
Another direction for research is to further investigate its antimicrobial activity. Specifically, it would be valuable to study its activity against a wider range of bacteria and fungi and to evaluate its potential as a therapeutic agent for infectious diseases.
Overall, this compound is a valuable compound with potential applications in the fields of medicinal chemistry and microbiology. Its potent inhibitory activity against cancer cell lines and antimicrobial activity make it a valuable tool for studying the mechanisms of cancer and infectious diseases. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) under appropriate conditions of temperature and time. The resulting product is then purified by column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
The compound 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain cancer cell lines and has been evaluated for its potential as an anticancer agent. Additionally, this compound has been studied for its potential as an antimicrobial agent, with promising results.
Propriétés
IUPAC Name |
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O4S/c1-3-23-8-4-5-10(11(6-8)19(21)22)17-13(20)12-9(15)7-16-14(18-12)24-2/h4-7H,3H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEECSQPZNIQYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)
![6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2809841.png)

![Methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2809843.png)
![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)
![2-Amino-4-chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2809847.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)
![6-Phenyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2809849.png)
![(Z)-ethyl 2-(2-((2-phenoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2809850.png)


![1-(3-chloro-2-methylphenyl)-3-[(2-thienylmethyl)amino]-2(1H)-pyrazinone](/img/structure/B2809856.png)